(Z)-N-[2-amino-1-(4-fluorophenyl)ethylidene]hydroxylamine
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Overview
Description
Ethanone,2-amino-1-(4-fluorophenyl)-, oxime is a chemical compound with the molecular formula C8H8FNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an oxime group, which is a functional group consisting of a nitrogen atom bonded to a hydroxyl group and a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,2-amino-1-(4-fluorophenyl)-, oxime typically involves the reaction of 2-amino-1-(4-fluorophenyl)ethanone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours to ensure complete conversion to the oxime.
Industrial Production Methods
On an industrial scale, the production of Ethanone,2-amino-1-(4-fluorophenyl)-, oxime follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethanone,2-amino-1-(4-fluorophenyl)-, oxime undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-amino-1-(4-fluorophenyl)ethanamine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethanone,2-amino-1-(4-fluorophenyl)-, oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone,2-amino-1-(4-fluorophenyl)-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(4-chlorophenyl)ethanone
- 2-amino-1-(4-bromophenyl)ethanone
- 2-amino-1-(4-methylphenyl)ethanone
Uniqueness
Ethanone,2-amino-1-(4-fluorophenyl)-, oxime is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C8H9FN2O |
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Molecular Weight |
168.17 g/mol |
IUPAC Name |
(NZ)-N-[2-amino-1-(4-fluorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H9FN2O/c9-7-3-1-6(2-4-7)8(5-10)11-12/h1-4,12H,5,10H2/b11-8+ |
InChI Key |
NOUGWGGCQSJNIR-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/CN)F |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)CN)F |
Origin of Product |
United States |
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